Interiotherin C

Descripción general

Descripción

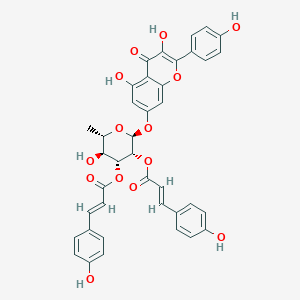

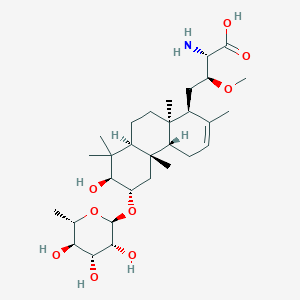

Interiotherin C is an antitumor promoter and also has anti-inflammatory activity . It is a new lignin that can be obtained from Kadsurainterior . Interiotherin C is used in cancer and inflammation research .

Synthesis Analysis

Interiotherin C is isolated from the stems of Kadsura interior . The structures and stereochemistries of the new compounds were determined from mass, CD, and NMR spectral data .Molecular Structure Analysis

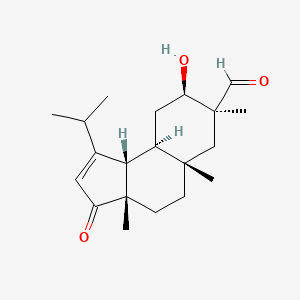

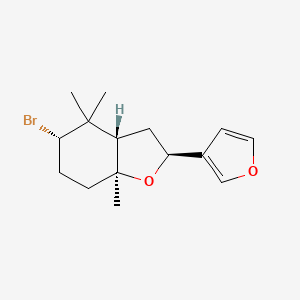

Interiotherin C has a molecular weight of 556.60 and a formula of C30H36O10 . Its structure is classified under Phenylpropanoids Lignans .Physical And Chemical Properties Analysis

Interiotherin C is a yellowish solid, which is soluble in water, methanol, and acetonitrile. It has a melting point of 254-256°C and a boiling point above 250°C. The compound is stable under acidic and basic conditions, but it may degrade when exposed to strong oxidizing agents.Aplicaciones Científicas De Investigación

Anti-HIV Agent

Interiotherin C has been identified as having anti-HIV properties. This application is crucial in the field of virology and pharmaceuticals, where researchers are constantly seeking new compounds that can inhibit the replication of the HIV virus. The mechanism by which Interiotherin C exerts its anti-HIV effects could be a subject of extensive research, potentially leading to the development of new antiretroviral drugs .

Antitumor Activity

The compound has shown promise in antitumor studies, particularly in its antitumor-promoting effects on Epstein-Barr virus activation. This suggests that Interiotherin C could be used in oncology research to develop new cancer therapies, especially for tumors associated with viral infections .

Hepatoprotective Effects

Interiotherin C may offer hepatoprotective benefits, which could be significant in the development of treatments for liver diseases. Its potential to protect liver parenchyma from damage and its detoxifying properties make it a candidate for further research in hepatology .

Safety and Hazards

Mecanismo De Acción

Target of Action

Interiotherin C is a lignan isolated from Kadsura ananosma . It has been shown to exhibit neuroprotective activity and has been used in cancer and inflammation research . .

Mode of Action

It is known to have antitumor-promoting effects and anti-inflammatory activity The compound interacts with its targets, leading to changes that result in these effects

Result of Action

Interiotherin C has been shown to exhibit neuroprotective activity . It also has antitumor-promoting effects and anti-inflammatory activity . These effects are likely the result of Interiotherin C’s interaction with its targets and its influence on various biochemical pathways.

Propiedades

IUPAC Name |

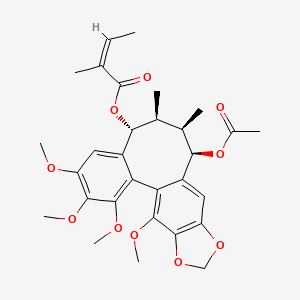

[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10-/t15-,16+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGLJZHMTBHEQS-HWZXAUMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460090-65-7 | |

| Record name | Interiotherin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460090657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]quinoline](/img/structure/B1245989.png)

![(6aS,11bR)-9,10-dimethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a-diol](/img/structure/B1245993.png)